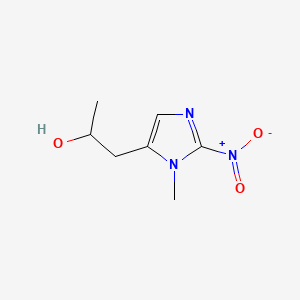
alpha,1-Dimethyl-2-nitroimidazole-5-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol is a chemical compound that belongs to the class of nitroimidazoles It features a five-membered imidazole ring substituted with a nitro group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol typically involves the nitration of an imidazole precursor followed by subsequent functional group modifications. One common method involves the reaction of 1,2-dimethylimidazole with nitric acid to introduce the nitro group at the 2-position. The resulting nitroimidazole is then subjected to further reactions to introduce the ethanol group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoimidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic free radicals.
Comparison with Similar Compounds
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol can be compared with other nitroimidazole compounds such as:
Metronidazole: Used as an antibiotic and antiprotozoal medication.
Tinidazole: Similar to metronidazole but with a longer half-life.
Dimetridazole: Used in veterinary medicine for its antiprotozoal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitroimidazoles. Its ethanol group at the 5-position may influence its solubility and reactivity, making it a valuable compound for specific applications.
Properties
CAS No. |
23571-49-5 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(3-methyl-2-nitroimidazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)3-6-4-8-7(9(6)2)10(12)13/h4-5,11H,3H2,1-2H3 |
InChI Key |
WKWQIMRIQQDCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=C(N1C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
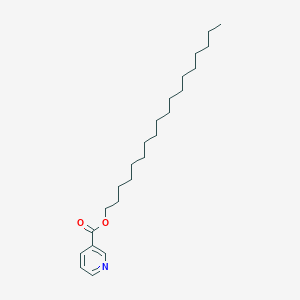
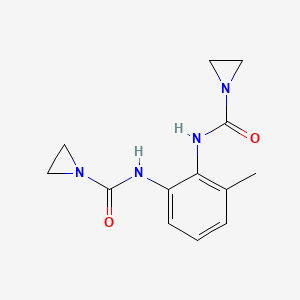

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
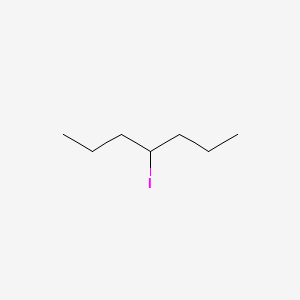
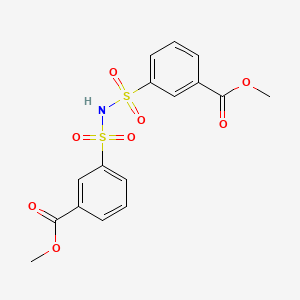
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
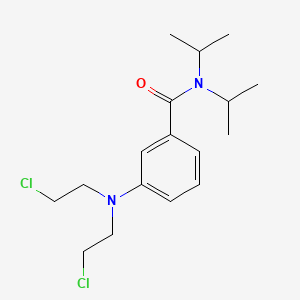
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

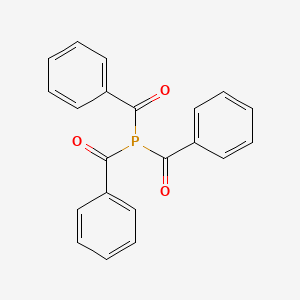
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

